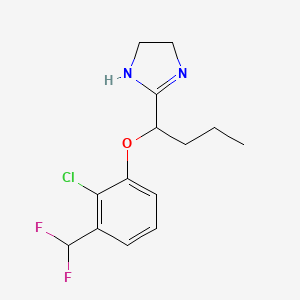
2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole
Descripción general
Descripción
2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C14H17ClF2N2O and its molecular weight is 302.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole (CAS Number: 1134637-59-4) is a novel imidazole derivative that has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a chlorinated phenoxy group and a dihydroimidazole moiety. The molecular formula is , with a molecular weight of approximately 302.75 g/mol.
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing imidazole rings exhibit significant antibacterial activity against various pathogens.
- Case Study : Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited promising antibacterial activity, suggesting that similar mechanisms may apply to the target compound .
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
- Research Findings : A review highlighted that many imidazole-based compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in various models . The potential of this compound in this context remains to be explored but aligns with the established properties of related compounds.
Antitumor Activity
Imidazole derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Evidence : Studies on other imidazole-containing compounds have demonstrated their effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, certain derivatives were found to induce cell cycle arrest and apoptosis in human cancer cells .
Data Summary
Propiedades
IUPAC Name |
2-[1-[2-chloro-3-(difluoromethyl)phenoxy]butyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O/c1-2-4-11(14-18-7-8-19-14)20-10-6-3-5-9(12(10)15)13(16)17/h3,5-6,11,13H,2,4,7-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVJHWVKOHSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NCCN1)OC2=CC=CC(=C2Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















